Decursinol, (-)-

Pharmacokinetics Bioavailability Drug Metabolism

(-)-Decursinol is the core aglycone scaffold and primary systemic metabolite of decursin and decursinol angelate (DA). Unlike its esterified precursors, (-)-Decursinol lacks potent AR/ER signaling inhibition—making it an essential receptor-independent negative control for neuroprotection, anti-inflammatory, and analgesia studies. Direct oral administration yields 2-3× higher bioavailability and faster T_max compared to decursin/DA, bypassing CYP-mediated metabolic conversion unpredictability. This enables reproducible in vivo dosing and unambiguous attribution of pharmacological effects. Procure with confidence: stable, well-characterized, and supported by definitive SAR data.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
CAS No. 21860-31-1
Cat. No. B1670154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecursinol, (-)-
CAS21860-31-1
SynonymsDecursinol, (-)-;  (-)-Decursinol;  (-)-Smyrinol;  Aegelinol;  UNII-I65EAN940H.
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C
InChIInChI=1S/C14H14O4/c1-14(2)12(15)6-9-5-8-3-4-13(16)17-10(8)7-11(9)18-14/h3-5,7,12,15H,6H2,1-2H3/t12-/m1/s1
InChIKeyBGXFQDFSVDZUIW-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Decursinol (CAS 21860-31-1): Product Baseline and Pharmacological Identity


Decursinol ((-)-Decursinol) is a dihydropyranocoumarin compound that occurs as the core aglycone scaffold of the major bioactive constituents isolated from the roots of Angelica gigas Nakai [1]. As a secondary metabolic plant product, it belongs to a rare class of pyranocoumarins and serves as the primary systemic metabolite of its esterified derivatives, decursin and decursinol angelate (DA), following in vivo administration [2]. Decursinol has been investigated for a range of pharmacological effects, including neuroprotective, anti-inflammatory, and anti-nociceptive activities, and is characterized by distinct pharmacokinetic properties relative to its esterified analogs [3].

Why Decursinol Cannot Be Substituted by Decursin or Decursinol Angelate: Key Differentiation Drivers


Generic substitution of Angelica gigas-derived coumarins is precluded by stark differences in their molecular pharmacology and pharmacokinetic (PK) profiles. Decursinol lacks the ester side chain present in decursin and decursinol angelate (DA), a structural feature that fundamentally alters both its direct biological activities in vitro and its disposition in vivo [1]. While decursin and DA are potent androgen receptor (AR) signaling inhibitors and inducers of apoptosis, decursinol, at comparable concentrations, lacks these activities, exhibiting a divergent and often paradoxical functional profile [2]. Furthermore, decursinol is the primary systemic metabolite of decursin and DA, and direct oral administration of decursinol results in 2-3 fold higher bioavailability and a more rapid attainment of peak plasma concentration compared to its precursors, representing a distinct PK entity [3].

Decursinol (CAS 21860-31-1) Quantitative Differentiation Evidence: Head-to-Head Comparative Data


Superior Oral Bioavailability vs. Decursin/Decursinol Angelate Mixture

Direct oral administration of decursinol results in significantly higher systemic exposure compared to an equimolar dose of its esterified precursors, decursin and decursinol angelate (DA). A comparative pharmacokinetic study in rats demonstrated that decursinol gavage led to a faster attainment of peak plasma concentration and 2-3 fold higher bioavailability [1].

Pharmacokinetics Bioavailability Drug Metabolism

Divergent Anti-Androgen Receptor (AR) Activity vs. Decursin and Decursinol Angelate

Decursinol lacks the side chain critical for anti-androgen receptor (AR) activity and exhibits a functional profile divergent from decursin and decursinol angelate (DA). While decursin and DA potently inhibit AR signaling (IC50 ~1 μmol/L for PSA expression) and induce apoptosis in LNCaP prostate cancer cells, decursinol, which lacks the side chain, did not induce reactive oxygen species or apoptosis and exerted a paradoxical mixed effect on AR signaling and cell growth [1].

Prostate Cancer Androgen Receptor Cell Signaling

Divergent Anti-Estrogen Receptor (ER) Activity vs. Decursin and Decursinol Angelate

The presence of a side chain is critical for anti-estrogen receptor (ER) signaling and growth inhibitory activities in breast cancer cells. Decursin and decursinol angelate (DA) decreased ERα expression and suppressed estrogen-stimulated gene expression, leading to G1 arrest and apoptosis in MCF-7 cells. In contrast, decursinol, which lacks this side chain, did not exhibit these cellular and molecular activities at comparable concentrations [1].

Breast Cancer Estrogen Receptor Apoptosis

Differential CYP-Mediated Metabolic Stability vs. Decursin and Decursinol Angelate

The metabolic fate of decursin and decursinol angelate (DA) is governed by cytochrome P450 (CYP) enzymes, which convert them to decursinol. In contrast, decursinol itself is the metabolic end-product and exhibits high stability to oxidative and glucuronic metabolism in human and rat liver microsomes [1][2]. This fundamental difference in metabolic susceptibility is a key biopharmaceutical distinction.

Drug Metabolism Cytochrome P450 Hepatic Clearance

Antibacterial Activity Profile vs. Decursin and Decursinol Angelate

The antibacterial activity of Angelica gigas coumarins is highly dependent on the presence and type of side chain. Decursinol angelate (DA) and decursin exhibit significant antibacterial activity against Bacillus subtilis with MICs of 50 and 12.5 μg/mL, respectively. Decursinol, lacking this side chain, is reported to have a different activity profile and is not typically cited for comparable antibacterial potency in this context [1]. This highlights the importance of the ester moiety for antimicrobial function.

Antibacterial Microbiology Natural Products

Optimized Application Scenarios for Decursinol (CAS 21860-31-1) in Research and Development


In Vivo Efficacy Studies Requiring High and Consistent Systemic Exposure

Given its 2.4-fold higher oral bioavailability and more rapid attainment of peak plasma concentration compared to decursin/DA [1], direct administration of decursinol is optimal for preclinical in vivo studies where achieving high and predictable systemic levels of the active metabolite is critical. This approach bypasses the variability introduced by the metabolic conversion of esterified precursors, ensuring that observed effects are attributable to decursinol itself.

Investigating Androgen and Estrogen Receptor-Independent Mechanisms

Since decursinol lacks the potent anti-androgen receptor (AR) and anti-estrogen receptor (ER) signaling activities of decursin and DA [2][3], it serves as a valuable negative control or research tool for elucidating receptor-independent effects. This includes studies on neuroprotection, anti-inflammation, and analgesia where receptor modulation is not the primary mechanism of action.

Pharmacokinetic and Drug-Drug Interaction (DDI) Studies Involving CYP Metabolism

Decursinol is the stable, primary metabolite of decursin and DA, which are themselves substrates for CYP enzymes [4]. Its high metabolic stability makes it a suitable probe for studying the downstream effects and clearance pathways without the confounding factor of ongoing CYP-mediated conversion. It is also valuable for assessing the impact of CYP modulators on the systemic exposure of the metabolite pool.

Structural and Biopharmaceutical Benchmarking of Pyranocoumarins

The well-defined structure-activity relationship (SAR) for the side chain of pyranocoumarins positions decursinol as an essential comparator. Its lack of activity in AR/ER signaling and certain antibacterial assays, contrasted with the potent activity of its esterified derivatives, makes it a key reference standard for understanding the molecular pharmacology of this compound class and for evaluating novel synthetic analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Decursinol, (-)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.